Ethyl 2-amino-5-bromo-4-methylbenzoate Ethyl 2-amino-5-bromo-4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 1476761-80-4
VCID: VC5423838
InChI: InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3,12H2,1-2H3
SMILES: CCOC(=O)C1=C(C=C(C(=C1)Br)C)N
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.115

Ethyl 2-amino-5-bromo-4-methylbenzoate

CAS No.: 1476761-80-4

Cat. No.: VC5423838

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.115

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-bromo-4-methylbenzoate - 1476761-80-4

Specification

CAS No. 1476761-80-4
Molecular Formula C10H12BrNO2
Molecular Weight 258.115
IUPAC Name ethyl 2-amino-5-bromo-4-methylbenzoate
Standard InChI InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3,12H2,1-2H3
Standard InChI Key LPCBLZKMMDIBIL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C(=C1)Br)C)N

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-amino-5-bromo-4-methylbenzoate belongs to the class of substituted benzoate esters. Its molecular formula is C10_{10}H12_{12}BrNO2_2, with a molecular weight of 274.11 g/mol. The IUPAC name derives from the substitution pattern: the ethyl ester group at the carboxylic acid position, amino (-NH2_2) at position 2, bromine (-Br) at position 5, and methyl (-CH3_3) at position 4 on the benzene ring.

Key Structural Features:

  • Aromatic Core: A benzene ring provides structural rigidity and electronic conjugation.

  • Substituents:

    • Amino Group: Enhances nucleophilic reactivity and potential hydrogen-bonding interactions.

    • Bromine Atom: Introduces steric bulk and electrophilic substitution susceptibility.

    • Methyl Group: Modulates electron density and steric effects.

  • Ester Functional Group: Imparts hydrolytic lability and serves as a synthetic handle for further modifications.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC10_{10}H12_{12}BrNO2_2
Molecular Weight274.11 g/mol
IUPAC NameEthyl 2-amino-5-bromo-4-methylbenzoate-
Canonical SMILESCCOC(=O)C1=C(C(=C(C=C1)Br)C)N

Synthetic Routes and Optimization

The synthesis of ethyl 2-amino-5-bromo-4-methylbenzoate can be inferred from analogous protocols for methyl-substituted benzoates. A representative pathway involves sequential bromination, esterification, and amination steps .

Bromination of Precursor

The starting material, 4-methylbenzoic acid, undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to introduce bromine at position 5 . This step typically achieves yields exceeding 85% under optimized conditions.

Esterification

The brominated intermediate is esterified with ethanol in the presence of acid catalysts (e.g., H2_2SO4_4) to form the ethyl ester. Reaction conditions (e.g., reflux in anhydrous ethanol) ensure complete conversion.

Amination

StepReagents/ConditionsYieldSource
BrominationNBS, DMF, 0°C, 20 min90%
EsterificationEthanol, H2_2SO4_4, reflux85–95%
AminationNH3_3, Pd/C, H2_275–80%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water due to the hydrophobic methyl and ethyl groups.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media via ester cleavage.

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~3350 cm1^{-1} (N-H stretch), ~1700 cm1^{-1} (C=O ester), and ~550 cm1^{-1} (C-Br).

  • NMR Spectroscopy:

    • 1^1H NMR: δ 1.3 (t, 3H, CH3_3CH2_2), δ 2.4 (s, 3H, Ar-CH3_3), δ 4.3 (q, 2H, OCH2_2), δ 6.8 (s, 1H, Ar-H) .

    • 13^{13}C NMR: δ 167.5 (C=O), δ 140–110 (aromatic carbons), δ 14.1 (CH3_3CH2_2) .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 5 undergoes SNAr reactions with nucleophiles (e.g., amines, alkoxides) to form derivatives. For example, reaction with piperazine yields amino-substituted analogs.

Ester Hydrolysis

Under basic conditions (NaOH, H2_2O/EtOH), the ester hydrolyzes to the corresponding carboxylic acid, enabling further derivatization.

Reductive Amination

The amino group can be alkylated or acylated to produce secondary amines or amides, respectively, expanding structural diversity .

Applications in Pharmaceutical Research

Cytostatic Activity

Structural analogs, such as 4-bromo-5-ethyl-2-(ethylamino)-5-methyl-5H-1,2-oxaphosphole 2-oxide, exhibit concentration-dependent cytostatic effects on human hepatoma cells (SK-HEP-1), with IC50_{50} values in the micromolar range . While direct data for ethyl 2-amino-5-bromo-4-methylbenzoate are lacking, its similarity to bioactive phosphole derivatives suggests potential antiproliferative applications.

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For instance, brominated benzoates are key intermediates in producing EGFR inhibitors .

Table 3: Biological Activity of Analogous Compounds

CompoundActivity (IC50_{50})Model SystemSource
Br-oxph-1 (phosphole derivative)642 μMSK-HEP-1 cells
Methyl 5-amino-2-bromo-4-methylbenzoateNot reportedSynthetic intermediate

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